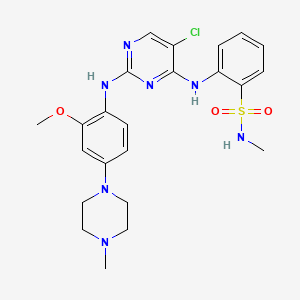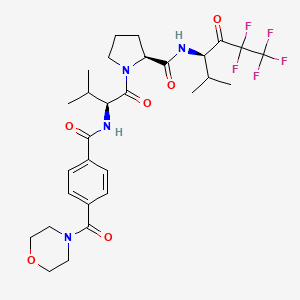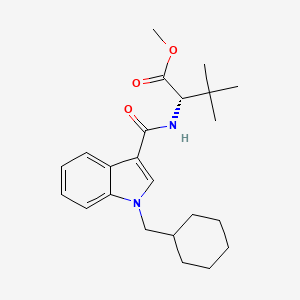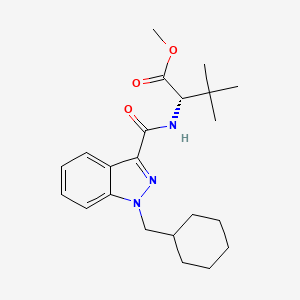
MF-094
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MF-094 is a potent inhibitor of ubiquitin specific protease 30 (USP30), a de-ubiquitinating enzyme (DUB) that opposes the action of parkin-mediated ubiquitination in clearing damaged mitochondria . It is selective for USP30 with an IC50 value of 120 nM .
Molecular Structure Analysis
The chemical formula of MF-094 is C30H37N3O4S . Its exact mass is 535.25 and its molecular weight is 535.703 .Chemical Reactions Analysis
MF-094 has been used in studies involving cellular processes. For example, it was loaded into ZIF-8-PDA and PEGTK nanoparticles, which exhibited excellent inhibition of cell viability and glutamine consumption of oral squamous cell carcinoma (OSCC), both in vitro and in vivo .Wissenschaftliche Forschungsanwendungen
Logan et al. (2006) discuss microbial fuel cell (MFC) research, a rapidly evolving field that requires knowledge of microbiology, electrochemistry, materials, and environmental engineering. This paper reviews materials and methods used in MFC construction, techniques for analyzing system performance, and provides recommendations for MFC studies (Logan et al., 2006).
Logan (2010) reviews advances in microbial fuel cell technologies, highlighting their potential for renewable energy production and other applications. This paper discusses challenges in scaling up these technologies from the laboratory to practical systems (Logan, 2010).
Volchok, Krey, and Holland (1983) explore the applications of nuclear radioisotope power generators in space missions, discussing the history and future prospects of space power systems (Volchok et al., 1983).
Anis, Hashaikeh, and Hilal (2019) review trends in microfiltration (MF) as a membrane-based separation technology, highlighting its application in treating various effluents and wastewaters. The paper discusses research trends and identifies potential future research areas in MF (Anis et al., 2019).
Solanki, Pandey, Gupta, and Malhotra (2020) discuss emerging trends in microfluidic-based devices (MFDs), emphasizing their applications in healthcare, environmental analysis, and food and agriculture research. The review highlights the advantages of MFDs and their potential future prospects (Solanki et al., 2020).
Murillo (2022) presents observations from a student internship program aimed at training students in managing large-scale scientific data. The program is part of the CI Compass project to support NSF Major Facilities (MFs) (Murillo, 2022).
Wirkmechanismus
Zukünftige Richtungen
USP30, the target of MF-094, has been found to play a role in various diseases including cancers . Therefore, MF-094 and other USP30 inhibitors are being explored for their potential therapeutic applications . For example, MF-094 has been used in a study for the treatment of oral squamous cell carcinoma (OSCC) by targeting USP30 . The study suggests that USP30 has therapeutic potential in the treatment of OSCC .
Eigenschaften
IUPAC Name |
N-[(2S)-1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N3O4S/c1-30(2,3)33-38(36,37)27-19-11-16-23-24(27)17-10-18-25(23)31-29(35)26(20-21-12-6-4-7-13-21)32-28(34)22-14-8-5-9-15-22/h4,6-7,10-13,16-19,22,26,33H,5,8-9,14-15,20H2,1-3H3,(H,31,35)(H,32,34)/t26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXORJHBZHLLTE-SANMLTNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 138319686 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



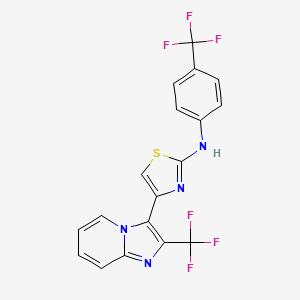

![2-[(5-Bromothiophen-2-yl)methylideneamino]benzamide](/img/structure/B608933.png)

![(6R,7R)-4-methoxybenzyl 7-((Z)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5-oxide](/img/structure/B608936.png)
![2-(3-(2-Chloro-5-(trifluoromethoxy)phenyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B608939.png)


